molecular formula C10H13NO5S B2459230 3-Dimethylsulfamoyl-4-methoxy-benzoic acid CAS No. 786728-89-0

3-Dimethylsulfamoyl-4-methoxy-benzoic acid

Cat. No. B2459230
M. Wt: 259.28
InChI Key: MQLMCRQJDMMJSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Dimethylsulfamoyl-4-methoxy-benzoic acid (3-DSMBA) is an organic compound belonging to the family of sulfamoylbenzoic acids. It is an important intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. 3-DSMBA has been the subject of extensive research due to its potential applications in the fields of medicine, biochemistry, and chemistry.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-Dimethylsulfamoyl-4-methoxy-benzoic acid involves the reaction of 4-methoxybenzoic acid with dimethylsulfamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the desired product.

Starting Materials
4-methoxybenzoic acid, dimethylsulfamide, N,N'-dicyclohexylcarbodiimide (DCC), diethyl ether, dichloromethane, sodium hydroxide, hydrochloric acid, wate

Reaction
Step 1: Dissolve 4-methoxybenzoic acid (1.0 equivalent) and DCC (1.2 equivalents) in dry dichloromethane and stir for 10 minutes at room temperature., Step 2: Add dimethylsulfamide (1.2 equivalents) to the reaction mixture and stir for 24 hours at room temperature., Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct and wash the solid with diethyl ether., Step 4: Acidify the filtrate with hydrochloric acid and extract the product with dichloromethane., Step 5: Wash the organic layer with water and dry over sodium sulfate., Step 6: Concentrate the solution under reduced pressure to obtain the crude product., Step 7: Purify the crude product by recrystallization from a suitable solvent.

Scientific Research Applications

3-Dimethylsulfamoyl-4-methoxy-benzoic acid has a wide range of scientific research applications. It has been used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It has also been used in the development of new materials for drug delivery systems, as well as in the study of the structure and function of proteins. Additionally, 3-Dimethylsulfamoyl-4-methoxy-benzoic acid has been used as a model compound for studying the structure and function of enzymes, and has been used in the study of enzyme kinetics.

Mechanism Of Action

The mechanism of action of 3-Dimethylsulfamoyl-4-methoxy-benzoic acid is not well understood. However, it is believed that it may act as an inhibitor of certain enzymes. It has been suggested that 3-Dimethylsulfamoyl-4-methoxy-benzoic acid may inhibit the activity of certain enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. Additionally, it has been suggested that 3-Dimethylsulfamoyl-4-methoxy-benzoic acid may act as an inhibitor of certain enzymes involved in the breakdown of proteins, such as proteases.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Dimethylsulfamoyl-4-methoxy-benzoic acid are not well understood. However, it has been suggested that it may have an effect on the metabolism of drugs, as well as on the breakdown of proteins. Additionally, it has been suggested that 3-Dimethylsulfamoyl-4-methoxy-benzoic acid may have an effect on the activity of certain enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes.

Advantages And Limitations For Lab Experiments

The advantages of using 3-Dimethylsulfamoyl-4-methoxy-benzoic acid in laboratory experiments include its availability, low cost, and stability. Additionally, 3-Dimethylsulfamoyl-4-methoxy-benzoic acid is relatively easy to synthesize, making it a useful compound for laboratory experiments. However, 3-Dimethylsulfamoyl-4-methoxy-benzoic acid is relatively insoluble in water, making it difficult to use in certain experiments. Additionally, 3-Dimethylsulfamoyl-4-methoxy-benzoic acid is not very soluble in organic solvents, making it difficult to use in certain experiments.

Future Directions

The potential future directions of 3-Dimethylsulfamoyl-4-methoxy-benzoic acid research include the development of new materials for drug delivery systems, the study of the structure and function of proteins, and the study of enzyme kinetics. Additionally, 3-Dimethylsulfamoyl-4-methoxy-benzoic acid could be used to study the effects of certain drugs on the metabolism of proteins, as well as the effects of certain drugs on the activity of certain enzymes. Furthermore, 3-Dimethylsulfamoyl-4-methoxy-benzoic acid could be used to study the effects of certain drugs on the activity of certain enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. Finally, 3-Dimethylsulfamoyl-4-methoxy-benzoic acid could be used to study the effects of certain drugs on the expression of certain genes involved in the metabolism of drugs.

properties

IUPAC Name

3-(dimethylsulfamoyl)-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5S/c1-11(2)17(14,15)9-6-7(10(12)13)4-5-8(9)16-3/h4-6H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLMCRQJDMMJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Dimethylsulfamoyl-4-methoxy-benzoic acid

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